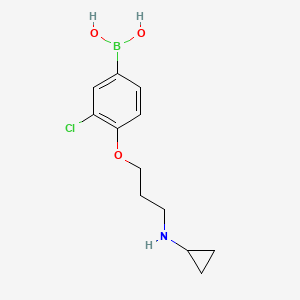
1-(3-Chloropyrazin-2-yl)piperidin-3-amine
Übersicht
Beschreibung
“1-(3-Chloropyrazin-2-yl)piperidin-3-amine” is a chemical compound with the molecular formula C9H13ClN4. It has a molecular weight of 212.68 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyrazin-2-yl)piperidin-3-amine” consists of a piperidine ring attached to a pyrazine ring via an amine bridge . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Chloropyrazin-2-yl)piperidin-3-amine” are not detailed in the retrieved papers, piperidine derivatives are known to undergo a variety of reactions. For instance, the removal of the metalation group, dehydroxylation, and pyridine reduction can occur in one step .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
1-(3-Chloropyrazin-2-yl)piperidin-3-amine is explored for its utility in designing compounds with potential therapeutic benefits. It has been utilized as a key intermediate or structural motif in the synthesis of analgesic agents, showcasing moderate to good analgesic activity in vivo. Such compounds are highlighted for their potential in further investigation as lead candidates in pain management Aggarwal, R., Kaushik, P., Kumar, Ajay, & Saini, D. (2020).
Antimicrobial and Antiviral Activities
Compounds synthesized using 1-(3-Chloropyrazin-2-yl)piperidin-3-amine have been shown to possess good fungicidal and antiviral activities, particularly against tobacco mosaic virus. This suggests the compound's role in developing new antiviral agents, which can be critical in agricultural applications to control viral infections in plants Li, Fengyun, Zhu, Yu-Jiea, et al. (2015).
Intercalation Studies
The intercalation behavior of heterocyclic amines, including derivatives of 1-(3-Chloropyrazin-2-yl)piperidin-3-amine, into host materials like α-titanium hydrogenphosphate, has been studied. These investigations provide insights into the material's ability to accommodate guest molecules, which is crucial for applications in catalysis, drug delivery systems, and the development of advanced materials with tailored properties Nunes, L. M., & Airoldi, C. (2000).
Molecular Structure and Interaction Studies
Studies on the molecular structure and interaction of compounds containing 1-(3-Chloropyrazin-2-yl)piperidin-3-amine with proteins have been conducted to understand their binding mechanisms and potential biological impacts. This includes investigating their stability, interaction patterns with biological targets, and the effects of various substituents on these interactions. Such research is fundamental in drug design, helping to predict the behavior of these compounds in biological systems and their potential as therapeutic agents Alphonsa, A. T., Loganathan, C., Anand, S., & Kabilan, S. (2015).
Eigenschaften
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-2-7(11)6-14/h3-4,7H,1-2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGRMOBVOOYGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyrazin-2-yl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid](/img/structure/B1434236.png)


